molecular formula C5H7N B1195653 3-methylbut-2-enenitrile CAS No. 4786-24-7

3-methylbut-2-enenitrile

Cat. No.: B1195653
CAS No.: 4786-24-7
M. Wt: 81.12 g/mol
InChI Key: AUGKLUNRHYPDAM-UHFFFAOYSA-N
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Description

It is a clear yellow liquid with a molecular weight of 81.12 g/mol . This compound is known for its applications in various chemical processes and industries.

Mechanism of Action

Action Environment

The action of 3-methylbut-2-enenitrile, like that of many chemicals, can be influenced by environmental factors . For example, its reactivity and stability can be affected by temperature, pH, and the presence of other chemicals. It should be stored in a cool, well-ventilated place .

Biochemical Analysis

Biochemical Properties

3-Methyl-2-butenenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzyme system, particularly CYP2E1 and CYP2A6. These enzymes catalyze the hydroxylation and epoxidation of 3-Methyl-2-butenenitrile, leading to the formation of reactive metabolites such as cyanohydrins and epoxides . These metabolites can further interact with other biomolecules, potentially leading to toxic effects.

Cellular Effects

3-Methyl-2-butenenitrile affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Methyl-2-butenenitrile can activate the nuclear factor erythroid 2-related factor-2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress . Additionally, exposure to 3-Methyl-2-butenenitrile can lead to changes in gene expression related to detoxification and antioxidant responses.

Molecular Mechanism

The molecular mechanism of 3-Methyl-2-butenenitrile involves its interaction with various biomolecules. It can bind to enzymes such as cytochrome P450, leading to the formation of reactive metabolites. These metabolites can inhibit or activate other enzymes, resulting in changes in cellular functions. For example, the formation of cyanohydrins from 3-Methyl-2-butenenitrile can lead to the release of hydrogen cyanide, a potent inhibitor of cellular respiration . Additionally, the epoxidation of 3-Methyl-2-butenenitrile can result in the formation of epoxides that can interact with DNA and proteins, potentially leading to mutagenic and carcinogenic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-2-butenenitrile can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term exposure to 3-Methyl-2-butenenitrile in in vitro and in vivo studies has shown that it can lead to chronic toxicity, affecting cellular functions such as proliferation, differentiation, and apoptosis . The degradation products of 3-Methyl-2-butenenitrile can also contribute to its toxic effects over time.

Dosage Effects in Animal Models

The effects of 3-Methyl-2-butenenitrile vary with different dosages in animal models. At low doses, the compound may induce mild toxic effects, such as oxidative stress and inflammation. At high doses, 3-Methyl-2-butenenitrile can cause severe toxicity, including neurotoxicity, hepatotoxicity, and even mortality . Threshold effects have been observed, where certain doses lead to significant changes in cellular and physiological functions.

Metabolic Pathways

3-Methyl-2-butenenitrile is involved in several metabolic pathways. It undergoes hydroxylation by the cytochrome P450 enzyme CYP2E1, leading to the formation of cyanohydrins, which decompose into hydrogen cyanide and acrolein . Additionally, the compound can undergo epoxidation by CYP2A6, resulting in the formation of epoxides that can be further metabolized into dihydroxybutyronitrile or conjugated with glutathione . These metabolic pathways highlight the compound’s potential to generate toxic metabolites.

Transport and Distribution

Within cells and tissues, 3-Methyl-2-butenenitrile is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters and binding proteins . The compound’s distribution is influenced by its interactions with cellular components, leading to its accumulation in specific tissues such as the liver and brain .

Subcellular Localization

The subcellular localization of 3-Methyl-2-butenenitrile affects its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Post-translational modifications and targeting signals may direct 3-Methyl-2-butenenitrile to specific organelles, influencing its interactions with biomolecules and its overall cellular effects .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbut-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel is often used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Methylbut-2-enenitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-3-butenenitrile
  • 3-Methyl-2-butenenitrile
  • 3-Methylbutanenitrile

Comparison: 3-Methylbut-2-enenitrile is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to 2-methyl-3-butenenitrile, it has a different position of the nitrile group, leading to variations in chemical behavior and applications. Its boiling point, density, and other physical properties also differ from similar compounds .

Properties

IUPAC Name

3-methylbut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-5(2)3-4-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGKLUNRHYPDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197307
Record name 3-Methyl-2-butenenitrile
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Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4786-24-7
Record name 3-Methyl-2-butenenitrile
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Record name 3-Methyl-2-butenenitrile
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Record name 4786-24-7
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Record name 3-Methyl-2-butenenitrile
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Record name 3-methyl-2-butenenitrile
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Record name 3-METHYL-2-BUTENENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-methyl-2-butenenitrile?

A1: The molecular formula of 3-methyl-2-butenenitrile is C5H7N, and its molecular weight is 81.115 g/mol.

Q2: What spectroscopic techniques have been used to characterize 3-methyl-2-butenenitrile?

A2: Researchers have employed Infrared (IR) [, ], Raman [], microwave [, ], and nuclear magnetic resonance (NMR) spectroscopy [] to characterize 3-methyl-2-butenenitrile. These techniques have been instrumental in determining its structure, vibrational frequencies, dipole moment, and barrier to internal rotation.

Q3: Are there established synthetic routes for 3-methyl-2-butenenitrile and its derivatives?

A3: Yes, several synthetic methods have been developed. For instance, 3-methyl-2-butenenitrile can be synthesized through the decarboxylation of the condensation product of cyanoacetic acid and acetone followed by allylic bromination, acetolysis, and hydrolysis. [] Furthermore, researchers have explored reactions with copper(II) acetate to synthesize 2-(2,3-dihydro-2,2-dimethyl-3-oxo-1H-indol-1-yl)-3-methylbut-2-enenitriles. [, ] A practical synthesis for 4-bromo-2-cyano-3-methyl-2-butenenitrile has also been outlined. [, ]

Q4: What is known about the reactivity of 3-methyl-2-butenenitrile?

A4: Research indicates that 3-methyl-2-butenenitrile undergoes cyclodimerization. [, ] Studies have also investigated its reactions with prenyl chloride. []

Q5: What are the potential applications of 3-methyl-2-butenenitrile?

A5: While not extensively explored, 3-methyl-2-butenenitrile serves as a precursor in organic synthesis, particularly for creating labeled retinoids and carotenoids. [] Additionally, it has been identified as a volatile flavor compound in certain plants, like Pugionium cornutum. []

Q6: Is there information available regarding the toxicity of 3-methyl-2-butenenitrile?

A6: While limited data exists specifically for 3-methyl-2-butenenitrile, studies suggest that some unsaturated aliphatic nitriles, particularly acrylonitrile, exhibit neurotoxic effects in rats. [] This highlights the need for further research to comprehensively assess the safety profile of 3-methyl-2-butenenitrile.

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